molecular formula C11H17N3O2 B2408053 3-cyclopropyl-4-methyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199467-03-1

3-cyclopropyl-4-methyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2408053
CAS No.: 2199467-03-1
M. Wt: 223.276
InChI Key: MUDRAKWFAJEZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms . It also contains a cyclopropyl group (a three-carbon ring), a methyl group (CH3), and an oxolane group (a five-membered ring containing four carbon atoms and one oxygen atom) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the various substituents on the rings. Factors influencing its properties could include its size, shape, functional groups, and the presence of any stereocenters .

Scientific Research Applications

Crystal and Molecular Structures

Research into triazole derivatives, such as "3-cyclopropyl-4-methyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one," often focuses on their crystal and molecular structures. Studies reveal the arrangement of atoms within these molecules and how they associate in solid states to form supramolecular structures. For instance, Boechat et al. (2010) analyzed the crystal and molecular structures of two triazole derivatives, highlighting the delocalization of π-electron density within the triazole ring and how intermolecular hydrogen bonding and interactions form supramolecular chains in the solid state (Boechat et al., 2010).

Synthetic Methodologies

The synthesis of triazole derivatives showcases the versatility of these compounds in chemical reactions. For example, the synthesis of biologically and industrially important 1,4,5-trisubstituted-1,2,3-triazoles using an efficient, green, and recyclable catalytic system was reported by Singh et al. (2013). This method emphasizes high atom economy, mild reaction conditions, and the recyclability of the reaction medium, highlighting the synthetic advantages of triazoles in creating valuable compounds (Singh et al., 2013).

Safety and Hazards

Without specific toxicity data, it’s impossible to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future studies could aim to synthesize this compound and investigate its properties and potential applications. Given the presence of a 1,2,4-triazole ring, it might be of interest in medicinal chemistry, as many triazole derivatives have biological activity .

Properties

IUPAC Name

5-cyclopropyl-4-methyl-2-(oxolan-3-ylmethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-13-10(9-2-3-9)12-14(11(13)15)6-8-4-5-16-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDRAKWFAJEZNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2CCOC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.